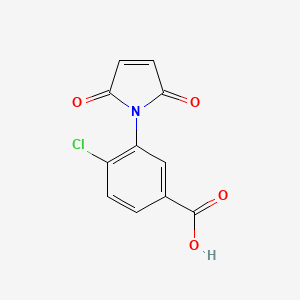

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound that belongs to the class of maleimides. Maleimides are known for their versatile chemical properties and are widely used in various fields of research and industry. This compound, in particular, has a molecular formula of C11H6ClNO4 and a molecular weight of 251.62 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with maleic anhydride. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The use of automated systems ensures consistency and efficiency in production .

化学反応の分析

Types of Reactions

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Cycloaddition Reactions: The maleimide moiety can participate in cycloaddition reactions with dienes and other unsaturated compounds.

Polymerization: The compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at moderate temperatures.

Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted at elevated temperatures.

Polymerization: Initiators such as free radicals or UV light are used to start the polymerization process.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of the original compound.

Cycloaddition Reactions: Products are typically cyclic compounds with enhanced stability.

Polymerization: The major products are polymers with specific mechanical and chemical properties.

科学的研究の応用

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of polymers and other materials with specific properties

作用機序

The mechanism of action of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The maleimide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .

類似化合物との比較

Similar Compounds

- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

- 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide

Uniqueness

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and material science .

生物活性

The compound 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS No. 196865-76-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C11H6ClN O4 |

| Molecular Weight | 251.62 g/mol |

| CAS Number | 196865-76-6 |

The structure of the compound features a chloro group and a pyrrole ring, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess activity against various bacterial strains. In one study, certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus , outperforming controls such as ciprofloxacin .

Antitumor Activity

Pyrrole derivatives, including those similar to this compound, have been investigated for their potential antitumor effects. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has also been explored. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that this compound may exhibit similar effects.

Case Studies

- Study on Antimicrobial Efficacy : A set of pyrrole derivatives was tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted the lead compounds with MIC values significantly lower than traditional antibiotics, indicating a promising avenue for drug development .

- Antitumor Screening : In vitro assays conducted on various cancer cell lines demonstrated that certain pyrrole derivatives inhibited cell growth effectively. These findings were corroborated by in vivo studies showing reduced tumor size in treated models .

特性

IUPAC Name |

4-chloro-3-(2,5-dioxopyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-2-1-6(11(16)17)5-8(7)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMGIPYXOVMOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N2C(=O)C=CC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。